What are the chemical properties of 3-Ethyl-5-methyl-2-vinylpyrazine-d3?
What are the chemical properties of 3-Ethyl-5-methyl-2-vinylpyrazine-d3?
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-5-methyl-2-vinylpyrazine-d3
For an audience of researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-5-methyl-2-vinylpyrazine-d3 is the deuterated isotopologue of 3-Ethyl-5-methyl-2-vinylpyrazine. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely recognized for their significant contributions to the aroma and flavor profiles of many foods and beverages, particularly those that have undergone thermal processing.[1][2] The introduction of deuterium (B1214612) atoms into the molecular structure makes 3-Ethyl-5-methyl-2-vinylpyrazine-d3 a valuable tool in analytical chemistry, primarily as an internal standard for quantification studies using mass spectrometry.[3][4]
The stability of heavy isotopes, such as deuterium (²H or D), allows them to be incorporated into drug molecules and other organic compounds to serve as tracers. This is particularly useful during the drug development process for pharmacokinetic and metabolic profiling.[3] Deuteration can potentially influence the metabolic pathways of a compound, making the study of such labeled molecules critical for a comprehensive understanding of their behavior in biological systems.[3]
This technical guide provides a summary of the known chemical properties, extrapolated data from similar compounds, and general experimental methodologies relevant to 3-Ethyl-5-methyl-2-vinylpyrazine-d3.
Chemical and Physical Properties
Quantitative data for 3-Ethyl-5-methyl-2-vinylpyrazine-d3 is limited due to its specialized nature as a labeled compound for research use. The following tables summarize the available data for the deuterated compound, its non-deuterated analog, and other structurally related pyrazines to provide a comparative overview.
Table 1: Physicochemical Properties of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 and its Non-Deuterated Analog
| Property | 3-Ethyl-5-methyl-2-vinylpyrazine-d3 | 3-Ethyl-5-methyl-2-vinylpyrazine | Reference |
| Molecular Formula | C₉H₉D₃N₂ | C₉H₁₂N₂ | [3][5] |
| Molecular Weight | 151.22 g/mol | 148.20 g/mol | [3][5] |
| Boiling Point | Data not available | 202-203 °C @ 760 mmHg | [5] |
| Flash Point | Data not available | 75.00 °C (167.00 °F) | [6] |
| SMILES | CCC1=NC(C([2H])([2H])[2H])=CN=C1C=C | CCC1=NC(C)=CN=C1C=C | [3] |
Table 2: Comparative Properties of Structurally Similar Pyrazines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Refractive Index (@20°C) |
| 2-Ethyl-3-methylpyrazine | 15707-23-0 | C₇H₁₀N₂ | 122.17 | 57 (pressure not specified) | 59 | 1.502 - 1.505 |
| 2,5-Dimethyl-3-ethylpyrazine | 13360-65-1 | C₈H₁₂N₂ | 136.19 | 180-181 | Data not available | 1.5015 |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 are not publicly available. However, general methodologies for the synthesis and analysis of pyrazines can be described.
General Synthesis of Alkylpyrazines
The synthesis of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with diamines. A common method is the Gutknecht or Gastaldi condensation reaction, which involves the condensation of two amine groups onto two ketone groups, followed by oxidation.[7]
A logical workflow for the synthesis and purification is outlined below.
Caption: General workflow for pyrazine synthesis and purification.
Analytical Methodology: Use as an Internal Standard
3-Ethyl-5-methyl-2-vinylpyrazine-d3 is designed for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol Outline:
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Preparation of Standard Solutions: A stock solution of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane). A series of calibration standards are prepared by spiking known concentrations of the non-deuterated analyte into blank matrix, with each standard containing a constant, known concentration of the deuterated internal standard.
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Sample Preparation: The sample to be analyzed is extracted using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). A known amount of the deuterated internal standard solution is added to the sample extract prior to analysis.
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GC-MS Analysis: The prepared sample is injected into the GC-MS system. The chromatographic conditions (e.g., column type, temperature program) are optimized to achieve separation of the analyte from other matrix components. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the analyte and the deuterated standard.
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Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown sample is then calculated from its peak area ratio using the calibration curve.
References
- 1. Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468) - FooDB [foodb.ca]
- 2. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethenyl ethyl methyl pyrazine, 181589-32-2 [thegoodscentscompany.com]
- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
